5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADX-10061, also known as CEE-03-310 and NNC-01-0687, is a dopamine D1 receptor antagonist potentially for the treatment of smoking cessation, sleep disorder
Scientific Research Applications
Receptor Antagonist Research
Dopamine D-1 Receptor Antagonist Analysis : This compound has been studied as a dopamine D-1 receptor antagonist. Christensen (1992) developed a method for determining its concentration in plasma, indicating its relevance in neuropharmacology research (Christensen, 1992).
PET and Autoradiography Investigations : Halldin et al. (1993) investigated two closely related compounds for their potential as PET ligands for examining central dopamine D-1 receptors. Their research demonstrates the compound's utility in neuroimaging studies (Halldin et al., 1993).
Metabolic Pathway Studies
Metabolite Characterization in Rats : Nordholm et al. (1992) characterized the urinary and fecal metabolites of a structurally similar compound in rats. This research aids in understanding the metabolic pathways and potential therapeutic implications (Nordholm et al., 1992).
Glucuronidation Studies : Hansen, Thomsen, and Bundgaard (1992) explored the glucuronidation of enantiomeric dopamine D-1 antagonists, contributing to our understanding of its biotransformation in liver microsomes (Hansen, Thomsen, & Bundgaard, 1992).
Chemical Synthesis and Characterization
Synthesis and Structural Analysis : Research by Can (2012) on the synthesis of structurally related compounds underscores the compound's role in medicinal chemistry and drug development (Can, 2012).
Radiolabeling for Research Purposes : Foged, Hansen, and Halldin (1993) reported on the synthesis of a radiolabeled form of a related compound, which is crucial for pharmacokinetic studies and drug development (Foged, Hansen, & Halldin, 1993).
properties
CAS RN |
128022-68-4 |
---|---|
Product Name |
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol |
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1 |
InChI Key |
XZPSYCOYKJRHKE-MRXNPFEDSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol 8-nitro-7-hydroxy-3-methyl-5-(7-(2,3-dihydrobenzofuranyl))-2,3,4,5-tetrahydro-1H-3-benzazepine CEE-03-310 NNC 01-0687 NNC 687 NNC-01-0687 NNC-687 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.